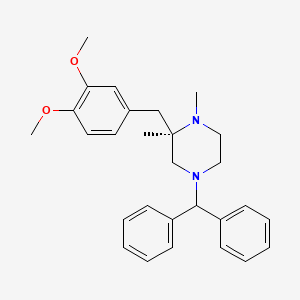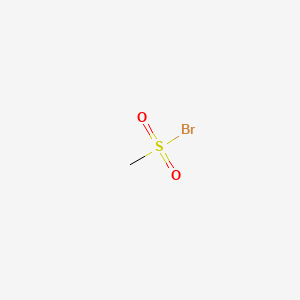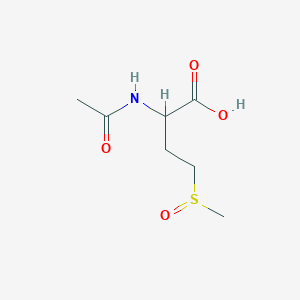
4-(1,3,4-Oxadiazol-2-yl)pyridine
概要
説明
4-(1,3,4-Oxadiazol-2-yl)pyridine is a compound with the CAS Number: 64001-70-3. It has a molecular weight of 147.14 and is typically stored at room temperature . The compound is a powder in physical form .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes 4-(1,3,4-Oxadiazol-2-yl)pyridine, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .Molecular Structure Analysis
The 1,3,4-oxadiazole nucleus is a biologically imperative scaffold possessing numerous biological activities . Oxadiazole is considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are complex and varied. They can involve reactions with acid hydrazides, acid chlorides, carboxylic acids, and diacylhydrazines .Physical And Chemical Properties Analysis
4-(1,3,4-Oxadiazol-2-yl)pyridine is a powder with a melting point of 120-121 .科学的研究の応用
Medicine
Compounds containing 1,3,4-oxadiazole moieties have been found to exhibit a wide range of biological activities, including antibacterial , antifungal , analgesic , anti-inflammatory , anticonvulsant , antihypertensive , antiviral , anti HIV , and antidiabetic properties . They have also gained interest in medicinal chemistry as surrogates for carboxylic acids, esters, and carboxamides .
Anticancer Therapy
Innovative EGFR inhibitors with potential applications in anticancer therapy have been designed and synthesized. A novel series of compounds, namely 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were meticulously designed using FBDD efforts and synthesized .
Agriculture
Due to their insecticidal , fungicidal , and herbicidal properties , 1,3,4-Oxadiazoles are widely used in agriculture . For example, an effective herbicide may be obtained by combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines .
Antimicrobial Activity
The synthesized molecules were found to have comparable antibacterial results to those of the reference drug (amoxicillin). The synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
Antifungal Activity
1,3,4-Oxadiazoles have been proven to exhibit antifungal properties . They can act as plant protection agents due to their fungicidal activity .
Analgesic Properties
1,3,4-Oxadiazoles have been found to exhibit analgesic properties . This makes them potentially useful in the development of new pain relief medications .
Anti-inflammatory Properties
1,3,4-Oxadiazoles have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory medications .
Antiviral Properties
1,3,4-Oxadiazoles have been found to exhibit antiviral properties . This makes them potentially useful in the development of new antiviral medications .
作用機序
Target of Action
The primary target of 4-(1,3,4-Oxadiazol-2-yl)pyridine is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
4-(1,3,4-Oxadiazol-2-yl)pyridine interacts with its target, EGFR, by inhibiting its activity . The compound has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This interaction results in significant changes in the cell cycle, leading to potential anticancer effects .
Biochemical Pathways
The inhibition of EGFR by 4-(1,3,4-Oxadiazol-2-yl)pyridine affects the EGFR pathway . This pathway plays a crucial role in cell proliferation and survival. The compound’s action leads to cell cycle arrest at G1/G0 and G2 phases . It also results in a significant inhibition of EGFR autophosphorylation in HEPG2 cells .
Result of Action
The result of 4-(1,3,4-Oxadiazol-2-yl)pyridine’s action is the inhibition of EGFR, leading to cell cycle arrest and potential anticancer effects . The compound has demonstrated significant anticancer activity against several human cancer cell lines . Notably, it exhibits a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
将来の方向性
1,3,4-Oxadiazole derivatives, including 4-(1,3,4-Oxadiazol-2-yl)pyridine, have shown promising results in the field of anticancer drugs . They have a wide variety of biological activities, particularly for cancer treatment . Future research may focus on structural modifications to ensure high cytotoxicity towards malignant cells .
特性
IUPAC Name |
2-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYDSRLFMRPPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354529 | |
| Record name | 4-(1,3,4-Oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64001-70-3 | |
| Record name | 4-(1,3,4-Oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3,4-OXADIAZOL-2-YL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



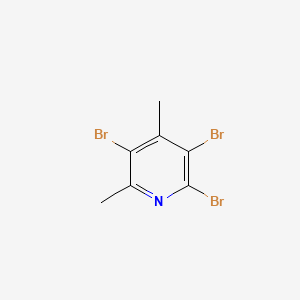
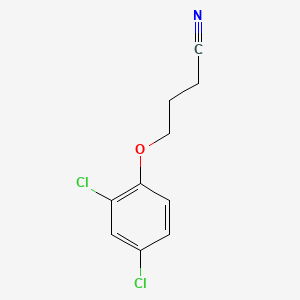
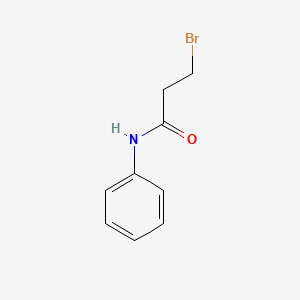
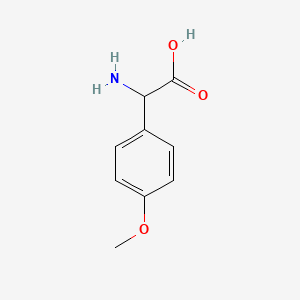


![(1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1619995.png)
